molecular formula C17H27ClN2O2 B6101357 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride

Cat. No.: B6101357
M. Wt: 326.9 g/mol
InChI Key: VGKPKPXVAHMZID-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a methoxyphenyl group attached to a propanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-13-10-14(2)12-19(11-13)9-8-17(20)18-15-6-4-5-7-16(15)21-3;/h4-7,13-14H,8-12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKPKPXVAHMZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a condensation reaction between the piperidine derivative and a suitable carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the piperidine ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may serve as a ligand or a probe for studying receptor interactions or enzyme activities.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylpiperidin-1-yl)-N-(2-hydroxyphenyl)propanamide
  • 3-(3,5-dimethylpiperidin-1-yl)-N-(2-chlorophenyl)propanamide

Uniqueness

The presence of the methoxy group in 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride may confer unique properties such as increased lipophilicity or altered binding affinity to specific targets compared to its analogs.

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